molecular formula C18H17N3O4 B2573589 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 849924-11-4

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2573589
CAS No.: 849924-11-4
M. Wt: 339.351
InChI Key: VUWPTPBBFIFPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a methoxybenzyl group, an amino group, a methyl group, and a nitro group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitro group, and finally the attachment of the methoxybenzyl and amino groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also involves rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzylamine: Shares the methoxybenzyl group but lacks the quinoline core.

    1-methyl-3-nitroquinoline: Contains the quinoline core and nitro group but lacks the methoxybenzyl and amino groups.

Uniqueness

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-15-6-4-3-5-14(15)16(17(18(20)22)21(23)24)19-11-12-7-9-13(25-2)10-8-12/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWPTPBBFIFPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.